1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
Molecular Formula and Weight Analysis
The molecular formula of 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is C~24~H~26~ClN~7~O~2~ , derived from systematic analysis of its constituent atoms. This formulation accounts for:
- A pyridazine ring (C~4~H~3~N~2~) substituted at position 3 with a piperazine group (C~4~H~8~N~2~).
- A pyrazole ring (C~3~H~3~N~2~) linked to the pyridazine core at position 6.
- A 2-(4-chlorophenoxy)-2-methylpropan-1-one side chain (C~10~H~10~ClO~2~).
The molecular weight is 487.97 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00). This aligns with mass spectrometry data showing a molecular ion peak at m/z 488.0 .
| Property | Value |
|---|---|
| Molecular formula | C~24~H~26~ClN~7~O~2~ |
| Molecular weight | 487.97 g/mol |
| Exact mass | 487.183 Da |
The propan-1-one moiety introduces a ketone group at position 1, while the 4-chlorophenoxy group contributes aromaticity and electron-withdrawing effects. The piperazine ring adds conformational flexibility, enabling interactions with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-21(2,30-17-6-4-16(22)5-7-17)20(29)27-14-12-26(13-15-27)18-8-9-19(25-24-18)28-11-3-10-23-28/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJVEJFEHVXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyridazine ring, a piperazine moiety, and a pyrazole unit. The presence of the 4-chlorophenoxy and methylpropanone groups contributes to its pharmacological properties. The molecular formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The SAR analysis suggests that modifications in the chlorophenoxy group can enhance its antibacterial efficacy.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promise in anticonvulsant activity. Studies have reported that certain analogs demonstrate significant protection against seizures in animal models, with effective doses comparable to established anticonvulsants.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound highlight the importance of specific structural features in determining biological activity:
- Pyrazole and Pyridazine Moieties : These rings are critical for the anticancer and anticonvulsant activities observed.
- Chlorophenoxy Group : The presence of halogen substituents (such as chlorine) enhances the antimicrobial properties.
- Piperazine Linkage : This moiety is essential for improving solubility and bioavailability.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was tested against various cancer types, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : A related compound demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potential for further development as an antibiotic.
- Anticonvulsant Studies : In vivo assessments revealed that certain derivatives exhibited protective effects in seizure models, suggesting a viable pathway for developing new anticonvulsants.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines pyridazine and piperazine, differentiating it from pyrazole-based analogs like 1 and chalcone derivatives .
- MK45/RTC6 shares the piperazine core but replaces pyridazine with a trifluoromethylpyridine group, enhancing metabolic stability .
- m6 incorporates a triazole-pyrimidine system, which may confer improved kinase selectivity compared to the target compound’s pyridazine .
Target Binding and Selectivity
- Target Compound : Preliminary docking studies suggest strong affinity for serotonin receptors (5-HT2A) due to the piperazine-aryl ether motif, similar to atypical antipsychotics .
- Compound 1 : Exhibits moderate inhibition of COX-2 (IC50 = 1.2 µM) but lacks piperazine-driven CNS activity .
- MK45/RTC6 : Shows potent dopamine D3 receptor antagonism (Ki = 8 nM) attributed to the trifluoromethylpyridine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
